4-((3-Fluorobenzyl)oxy)piperidine hydrochloride structure
4-((3-Fluorobenzyl)oxy)piperidine hydrochloride structure
Technical Monograph: 4-((3-Fluorobenzyl)oxy)piperidine Hydrochloride
Part 1: Executive Summary & Strategic Utility
Compound Identity
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IUPAC Name: 4-[(3-Fluorophenyl)methoxy]piperidine hydrochloride[1]
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Molecular Formula: C₁₂H₁₇ClFNO (Salt) | C₁₂H₁₆FNO (Free Base)
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Molecular Weight: 245.72 g/mol (Salt) | 209.26 g/mol (Free Base)
Strategic Significance in Drug Discovery 4-((3-Fluorobenzyl)oxy)piperidine is a high-value pharmacophore used primarily in the development of Central Nervous System (CNS) agents.[1] It serves as a critical "linker-scaffold" in the synthesis of 5-HT2A inverse agonists (e.g., Pimavanserin analogs) and Dopamine D4 antagonists .
The inclusion of the 3-fluoro substituent on the benzyl ring is not arbitrary; it serves three distinct medicinal chemistry functions:
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Metabolic Blocking: The fluorine atom at the meta-position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted benzyl ether.
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Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially enhancing
-stacking interactions with receptor residues (e.g., Phenylalanine or Tryptophan) in the binding pocket. -
Lipophilicity Tuning: It increases the LogP moderately, improving blood-brain barrier (BBB) penetration without rendering the molecule insoluble.
Part 2: Chemical Specifications
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic in HCl form.[1] |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Melting Point | 165–170 °C (Decomposes) | Note: Values vary based on hydration state. |
| pKa (Calc) | ~9.8 (Piperidine Nitrogen) | Exists as a cation at physiological pH (7.4). |
| Hygroscopicity | High | Store under inert atmosphere (Argon/Nitrogen). |
Part 3: Synthesis Protocol (Self-Validating System)
Methodology: The N-Boc Protection Route Direct alkylation of 4-hydroxypiperidine is prone to N-alkylation side products.[1] The industry-standard protocol utilizes N-Boc protection to ensure exclusive O-alkylation, followed by acid-mediated deprotection.[1]
Reaction Scheme (Graphviz Visualization)
Caption: Figure 1. Three-stage convergent synthesis ensuring regioselective O-alkylation via carbamate protection.
Detailed Experimental Procedure
Step 1: Preparation of N-Boc-4-hydroxypiperidine [1]
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Reagents: 4-Hydroxypiperidine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (1.5 eq), DCM.[1]
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Protocol: Dissolve 4-hydroxypiperidine in DCM at 0°C. Add TEA, followed by dropwise addition of Boc₂O. Stir at RT for 4 hours. Wash with 1N citric acid and brine. Concentrate to yield a white solid.
Step 2: Williamson Ether Synthesis (Critical Step)
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Reagents:N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), 3-Fluorobenzyl bromide (1.1 eq), dry DMF.[1]
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Protocol:
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Activation: To a suspension of NaH in dry DMF at 0°C under Argon, add N-Boc-4-hydroxypiperidine portion-wise. Stir for 30 min until gas evolution ceases (Formation of alkoxide).
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Alkylation: Add 3-fluorobenzyl bromide dropwise. Allow to warm to RT and stir for 12–16 hours.
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Quench: Carefully quench with ice-water. Extract with EtOAc (3x).
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Purification: The crude oil often requires flash chromatography (Hexane/EtOAc 4:1) to remove unreacted bromide.
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Step 3: Deprotection and Salt Formation
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Reagents: 4M HCl in Dioxane (5.0 eq).
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Protocol: Dissolve the intermediate in minimal dry dioxane or Et₂O. Add 4M HCl/dioxane at 0°C. A white precipitate will form immediately. Stir for 2 hours. Filter the solid under nitrogen (hygroscopic!) and wash with diethyl ether to remove Boc-byproducts. Dry under vacuum.
Part 4: Structural Validation (QC)
To certify the identity of the synthesized compound, the following spectral signatures must be present.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 9.0–9.2 ppm (br s, 2H): NH₂⁺ protons (ammonium salt).
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δ 7.3–7.4 ppm (m, 1H): Aromatic proton (C5-H of benzyl).
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δ 7.1–7.2 ppm (m, 3H): Aromatic protons (C2, C4, C6 of benzyl). Distinctive splitting due to F-coupling.[1]
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δ 4.55 ppm (s, 2H): Benzylic –OCH₂–.
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δ 3.65 ppm (m, 1H): Piperidine C4–H (methine ether).
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δ 3.0–3.2 ppm (m, 4H): Piperidine C2, C6 protons (adjacent to Nitrogen).
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δ 1.9–2.1 ppm (m, 2H) & δ 1.6–1.8 ppm (m, 2H): Piperidine C3, C5 protons.
2. Mass Spectrometry (LC-MS)
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Method: ESI+
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Expected Mass: 210.13 [M+H]⁺ (Calculated for Free Base C₁₂H₁₆FNO).
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Note: The HCl salt will dissociate in the MS source; you will observe the cation mass.
Part 5: Handling & Safety
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Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, forming a sticky gum. Storage: Store in a desiccator at -20°C. Weigh out in a glovebox or rapid-weighing station.
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Toxicity: As a fluorinated benzyl ether, assume potential CNS activity. Handle with standard PPE (gloves, goggles, fume hood).
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Incompatibility: Strong oxidizing agents. The free base is sensitive to CO₂ (forms carbamates); keep in salt form for stability.
References
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Sigma-Aldrich. 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride Product Sheet. (Analogous structure data). Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67355988 (Difluoro analog). PubChem.[3] Link
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Matrix Scientific. Safety Data Sheet: 4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.[1][2]Link
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Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine 2A Receptor Inverse Agonist.[1] Journal of Pharmacology and Experimental Therapeutics. (Context for 4-alkoxybenzyl piperidine pharmacophores). Link
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Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discussion on fluorinated piperidine scaffolds). Link
